4-(4-Trifluoromethylphenoxy)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

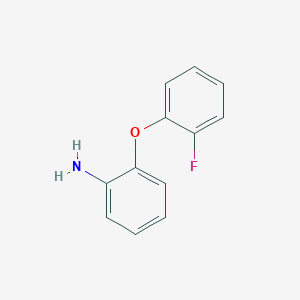

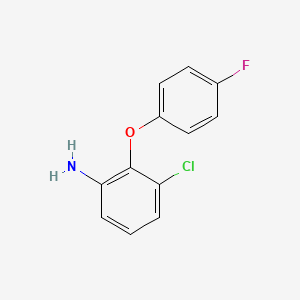

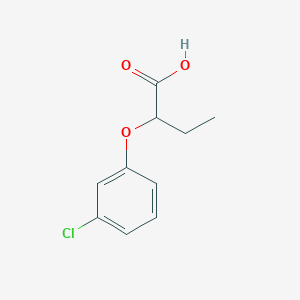

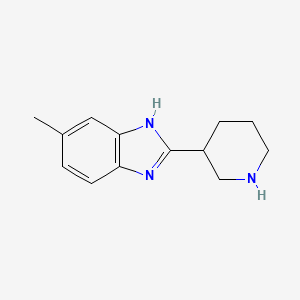

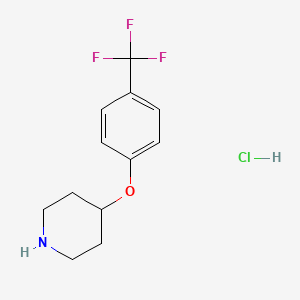

“4-(4-Trifluoromethylphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 287952-09-4 . It has a molecular weight of 281.71 and its IUPAC name is 4-[4-(trifluoromethyl)phenoxy]piperidine hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11;/h1-4,11,16H,5-8H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 281.71 .Scientific Research Applications

Synthesis and Structural Analysis

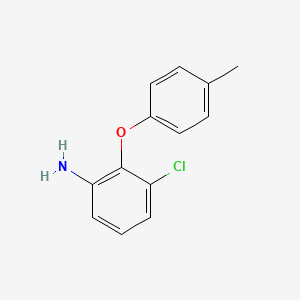

- Synthesis and Activity : 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, an analog of fluoxetine, was synthesized and found to be more active as a serotonin uptake inhibitor (Corey, Reichard, & Sarshar, 1993).

- Crystal and Molecular Structure : The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride was characterized, revealing details about its conformation and hydrogen bonding interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical and Pharmacological Properties

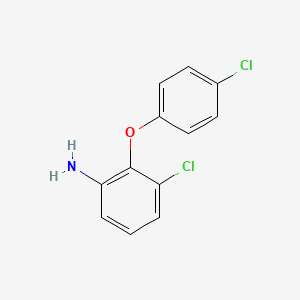

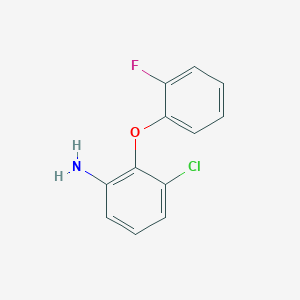

- Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, including variants of the chemical , were synthesized as potential σ receptor ligands and evaluated for their affinity and selectivity using in vitro receptor binding assays (Waterhouse, Mardon, Giles Km, Collier Tl, & O'Brien, 1997).

- Selective Serotonin Reuptake Inhibitor : Paroxetine hydrochloride, a derivative of the compound, is a phenylpiperidine derivative and acts as a selective serotonin reuptake inhibitor (Germann, Ma, Han, & Tikhomirova, 2013).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

It’s suggested that it might be involved in the synthesis of dopamine d3 receptor antagonists , indicating a potential role in modulating dopamine signaling.

Mode of Action

Given its potential role in the synthesis of dopamine D3 receptor antagonists , it might interact with these receptors, altering their function and subsequently influencing dopamine signaling.

Biochemical Analysis

Biochemical Properties

4-(4-Trifluoromethylphenoxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 is particularly noteworthy, as it can influence the metabolic stability and pharmacokinetic properties of drugs. The high C-F bond energy in the compound increases its metabolic stability, while the electronic effects of fluorine allow for modification of critical properties such as pKa . These interactions can lead to changes in solubility, membrane permeability, and overall biochemical behavior.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify the polarity and lipophilicity of cells can increase solubility and membrane permeability, which in turn affects cellular uptake and distribution . Additionally, the compound’s interaction with specific receptors and enzymes can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Computational investigations reveal that the compound’s conformational behavior is influenced by charge-dipole interactions, hyperconjugation, solvation, and solvent polarity . These interactions contribute to the compound’s ability to stabilize well-defined conformations and exert its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance metabolic stability and improve pharmacokinetic properties. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s high C-F bond energy increases its metabolic stability, allowing it to resist degradation and maintain its biochemical activity. Additionally, the compound’s interactions with cofactors and other metabolic enzymes can influence metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s polarity and lipophilicity play a significant role in its cellular uptake and distribution . Studies have shown that the compound can accumulate in specific tissues and compartments, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11;/h1-4,11,16H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMLOHSHCOOPQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950729 |

Source

|

| Record name | 4-[4-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28033-37-6 |

Source

|

| Record name | 4-[4-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.